molecular formula C21H26N4O5 B2757643 6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320209-37-6

6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2757643
CAS No.: 2320209-37-6
M. Wt: 414.462
InChI Key: DYKDDZJUCADXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those derived from benzofuran and pyrimidine, are of significant interest in medicinal chemistry due to their diverse biological activities. Research by A. Abu‐Hashem et al. (2020) has demonstrated the synthesis of novel compounds from benzofuran derivatives, showcasing their potential as anti-inflammatory and analgesic agents. Such studies underscore the relevance of exploring the synthesis of complex heterocycles for developing therapeutic agents.

Antiviral and Antioxidant Properties

Compounds with piperazine and pyrimidine structures have shown promise in antiviral and antioxidant applications. For instance, derivatives isolated from marine-derived actinomycete Streptomyces sp. have exhibited modest antiviral activity against influenza A virus, highlighting their potential in antiviral drug development Pei-Pei Wang et al. (2013). Furthermore, the synthesis and antioxidant evaluation of pyrazolopyridine derivatives by M. Gouda (2012) reveal the significance of incorporating piperazine units into heterocyclic frameworks to enhance biological efficacy.

Antibacterial Activity

The exploration of natural products for antibacterial applications continues to be a critical area of research. A study conducted on endophytic fungus Purpureocillium lilacinum isolated from mangroves identified diketopiperazine derivatives exhibiting antibacterial activity against Gram-positive bacteria R. Bara et al. (2020). This finding underscores the potential of heterocyclic compounds, especially those with piperazine motifs, in addressing antibiotic resistance.

Luminescent Properties for Bioimaging

The study of luminescent properties in heterocyclic compounds, such as naphthalimides with piperazine substituents, offers valuable insights into their applications in bioimaging and sensors. Research by Jiaan Gan et al. (2003) highlights the potential of such compounds in developing fluorescent probes for biological studies, driven by photo-induced electron transfer mechanisms.

Properties

IUPAC Name

6-[4-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-21(2)12-14-5-4-6-15(19(14)30-21)29-13-18(27)25-9-7-24(8-10-25)16-11-17(26)23(3)20(28)22-16/h4-6,11H,7-10,12-13H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKDDZJUCADXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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